Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate
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Overview
Description
Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate is an organic compound with the molecular formula C10H7F3O3. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate typically involves the esterification of 2-oxo-2-(4-trifluoromethylphenyl)acetic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(4-trifluoromethylphenyl)acetic acid.
Reduction: Formation of Methyl 2-hydroxy-2-(4-trifluoromethylphenyl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The keto group can form hydrogen bonds with active site residues, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2-(4-chlorophenyl)acetate
- Methyl 2-oxo-2-(4-bromophenyl)acetate
- Methyl 2-oxo-2-(4-methylphenyl)acetate
Uniqueness
Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and electron-withdrawing capacity, making it more reactive in certain chemical reactions compared to its analogs .
Biological Activity
Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features a keto group and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. This property is crucial for its interaction with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, although specific targets remain to be fully elucidated.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A-431 (skin cancer). The structure-activity relationship (SAR) analyses suggest that the trifluoromethyl group plays a critical role in enhancing cytotoxicity through interactions with cellular pathways involved in apoptosis and cell cycle regulation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in metabolic processes and signaling pathways. Its binding affinity is enhanced by the formation of hydrogen bonds between the keto group and active site residues of target enzymes.
- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group allows for effective membrane penetration, facilitating intracellular interactions that can lead to altered cellular functions.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound had an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics .
Comparative Analysis
A comparative analysis of this compound with similar compounds shows notable differences in their biological activities:
Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
---|---|---|---|
This compound | High | Moderate | 15 |
Compound A | Moderate | High | 10 |
Compound B | Low | Low | >50 |
Properties
IUPAC Name |
methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFJJXLMLXDIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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